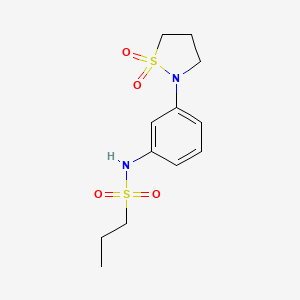

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

説明

特性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-8-19(15,16)13-11-5-3-6-12(10-11)14-7-4-9-20(14,17)18/h3,5-6,10,13H,2,4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVSIDBZNOVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could induce cell cycle arrest, affecting cell proliferation and potentially promoting apoptosis.

生物活性

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is an organic compound that belongs to the sulfonamide class of compounds. Its unique structure and functional groups have garnered attention for potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The molecular formula is , and its molecular weight is approximately 280.34 g/mol. The presence of the sulfonamide group is significant as it is known to impart various biological activities.

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and survival.

- Interaction with Biological Pathways : The compound may interact with various signal transduction pathways and metabolic processes within cells, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. A study on related compounds demonstrated that modifications in the structure could enhance activity against specific pathogens. For instance, derivatives with hydroxyl or methoxy groups at the para position showed improved antitubercular activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Sulfonamide derivatives have also been explored for anticancer activity. A structure-activity relationship (SAR) analysis showed that certain modifications could lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide were evaluated for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide. The results indicated that while some derivatives had potent activity against gram-positive bacteria, the presence of specific substituents influenced overall efficacy. The study highlighted the importance of structural modifications in optimizing biological activity .

| Compound | MIC (µg/mL) | Log P |

|---|---|---|

| 3a | 6.25 | 2.44 |

| 3b | 6.25 | 2.32 |

| 3c | 25 | 2.53 |

| 3d | 100 | 2.55 |

| 3e | 25 | 2.86 |

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of benzenesulfonamides, including derivatives similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide. This study assessed changes in perfusion pressure in isolated heart models and found that certain compounds could modulate vascular resistance .

類似化合物との比較

TAK632 (Pan-RAF Inhibitor)

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Structure: Shares a sulfonamide group but incorporates a pyrazolopyrimidine-chromenone scaffold for kinase inhibition .

- Biological Relevance : Demonstrated as a RAF kinase inhibitor (melting point: 211–214°C; molecular weight: 616.9 g/mol). The target compound’s simpler structure may limit its kinase selectivity compared to this more complex analog .

Sulfonamides in Fluorescence Imaging

N-(3-(Naphthalen-1-ylamino)propyl)propane-1-sulfonamide (Compound 2a)

- Structure : Contains a propane-1-sulfonamide group linked to a naphthalene-amine moiety .

- Application : Used as a precursor for near-infrared (NIR) fluorescence probes. The target compound’s phenyl-isothiazolidine group may alter fluorescence properties due to differences in electron delocalization .

Anti-Amyloidogenic Sulfonamides

N-(Isobutyl)-3-(isobutylamino)propane-1-sulfonamide

- Structure : A branched sulfonamide with isobutyl substituents .

- The target compound’s rigid isothiazolidine ring could enhance binding specificity to amyloidogenic targets compared to flexible alkyl chains in this analog .

Structural Analogs with Isothiazolidine Moieties

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

- Structure : Features a methyl-substituted phenyl-isothiazolidine core and a methylsulfonylphenyl group (molecular weight: 436.5 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。